molecular formula C₁₆H₃₀N₂O₃ B147396 Piroctone olamine CAS No. 68890-66-4

Piroctone olamine

Cat. No. B147396
CAS RN: 68890-66-4
M. Wt: 298.42 g/mol
InChI Key: BTSZTGGZJQFALU-UHFFFAOYSA-N
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Description

Efficacy of Piroctone Olamine in Dandruff Treatment

Piroctone olamine is an antifungal agent used in the management of dandruff and seborrheic dermatitis. A study comparing a shampoo containing piroctone olamine and climbazole to one with zinc pyrithione showed that the former provided superior anti-dandruff relief and hair conditioning benefits . The combination of piroctone olamine and climbazole demonstrated comparable antifungal effectiveness to zinc pyrithione and offered better combability post-use .

Characterization and Topical Delivery

The physicochemical properties of piroctone olamine were characterized to aid in the development of novel topical formulations. This characterization is crucial for understanding how piroctone olamine can be effectively delivered to the skin .

Antioxidant Properties and Hair Retention

Piroctone olamine also exhibits antioxidant properties, which have been shown to reduce hair shedding. An 8-week randomized, double-blind, placebo-controlled clinical study found that piroctone olamine improved hair retention when used in shampoo or leave-on products .

Antitumor Effects

Beyond its antifungal applications, piroctone olamine has demonstrated apoptotic activity in various human and murine myeloma and lymphoma cell lines. A murine myeloma model showed that piroctone olamine significantly reduced tumor growth and improved overall survival, especially when combined with lenalidomide .

Antimycotic Activity and Nail Permeation

Piroctone olamine has been tested for its antimycotic activity against common fungi responsible for nail infections. A medical device containing piroctone olamine showed promising results in inhibiting fungal growth and demonstrated a preventive and curative activity against fungal infections in nails .

Treatment of Intra-Abdominal Candidiasis

In an experimental model using Swiss mice, piroctone olamine was effective in treating intra-abdominal candidiasis. The antifungal activity was comparable to that of amphotericin B, a well-known antifungal agent .

Nanoparticle Delivery System

Fe3O4 magnetic nanoparticles were used as a nanocarrier for piroctone olamine, enhancing its cytotoxicity against human fibrosarcoma cells. This nanoparticle delivery system also inhibited matrix metalloproteinase-2, suggesting potential applications beyond antifungal treatments .

In Vivo Evaluation Against Malassezia pachydermatis

An in vivo procedure was developed to evaluate the activity of topical antifungal agents against Malassezia pachydermatis in dogs. A shampoo containing piroctone olamine showed a prolonged antifungal effect, which could be beneficial in treating Malassezia overgrowth in dogs .

Thermostability of Piroctone Olamine

Piroctone olamine was found to be the most stable antidandruff agent compared to other natural and synthetic agents in a study that evaluated their thermostability. This stability is an important factor in the development of effective antidandruff products .

Treatment of Pityriasis Versicolor

A spray product containing hydroxypropyl chitosan, climbazole, and piroctone olamine was evaluated for the treatment of pityriasis versicolor. The product's adherence and penetration into the skin were confirmed by confocal microscopy, and a biweekly application protocol was suggested based on the persistence of the active compound in the stratum corneum .

Scientific Research Applications

Antitumor Activity

Piroctone olamine (PO) exhibits significant apoptotic activity in various human and murine myeloma and lymphoma cell lines, as well as in human primary cells. In vivo studies in a murine myeloma model showed that tumor growth and overall survival were significantly reduced in mice treated with PO. An additive effect was observed when PO was combined with lenalidomide, indicating a potential application in cancer therapy (Kim et al., 2011).

Antifungal Activity

Studies have demonstrated the antifungal activity of piroctone olamine against Candida albicans. In an experimental model of intra-abdominal candidiasis using Swiss mice, treatment with PO significantly reduced fungal growth compared to the control group. This suggests its potential use in treating fungal infections (Couto et al., 2016).

Cosmetic Applications

Research on piroctone olamine has extended into the cosmetic field, particularly concerning hair care. A study on the scalp application of piroctone olamine showed a reduction in hair shedding, suggesting its potential use in products aimed at increasing scalp hair fullness (Davis et al., 2021).

Formulation Studies

Characterization studies of piroctone olamine have been conducted to develop novel topical formulations. These studies focus on understanding the physicochemical properties of PO to find suitable excipients for effective topical delivery (Tang et al., 2023).

Thermostability Comparison

Comparative studies have been conducted to assess the thermostability of piroctone olamine in comparison with other antidandruff agents. These studies are crucial for developing stable and effective formulations (Coiffard et al., 1999).

Safety And Hazards

Piroctone Olamine can cause skin irritation and serious eye damage. It is also harmful to aquatic life with long-lasting effects . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this substance .

Future Directions

The Piroctone Olamine market is anticipated to exhibit fluctuating growth patterns in the near term. Despite the anticipated challenges, the industry can leverage valuable opportunities by prioritizing resilience and innovation .

properties

IUPAC Name

2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSZTGGZJQFALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroctone olamine

CAS RN

68890-66-4
Record name Piroctone olamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68890-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroctone olamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 141-43-5 and 50650-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROCTONE OLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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